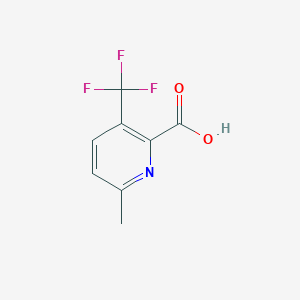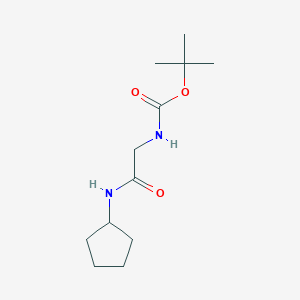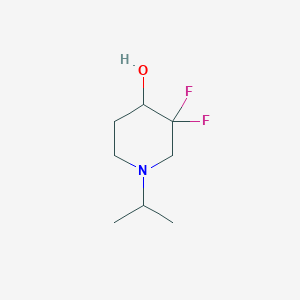
2-Ethyl-6-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C7H8FN. This compound is part of a broader class of fluoropyridines, which are known for their unique physical, chemical, and biological properties due to the presence of a fluorine atom in the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-6-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For example, N-ethyl-2,4,6-trifluoropyridinium triflate can be reacted with anhydrous ammonia gas in acetonitrile at 0°C to yield N-ethyl-2,6-diamino-4-fluoropyridinium triflate .
Industrial Production Methods: Industrial production of fluoropyridines, including this compound, often involves large-scale nucleophilic substitution reactions. The use of effective fluorinating reagents and reliable fluorination technology has accelerated the development of these compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include anhydrous ammonia and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to changes in the functional groups attached to the pyridine ring .
Scientific Research Applications
2-Ethyl-6-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Fluoropyridines are used in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-ethyl-6-fluoropyridine involves its interaction with molecular targets and pathways in biological systems. The presence of the fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: 2-Ethyl-6-fluoropyridine is unique due to the presence of both an ethyl group and a fluorine atom on the pyridine ring. This combination can result in distinct physical and chemical properties compared to other fluoropyridines. For example, the ethyl group can influence the compound’s solubility and reactivity, while the fluorine atom can enhance its stability and biological activity .
Properties
Molecular Formula |
C7H8FN |
|---|---|
Molecular Weight |
125.14 g/mol |
IUPAC Name |
2-ethyl-6-fluoropyridine |
InChI |
InChI=1S/C7H8FN/c1-2-6-4-3-5-7(8)9-6/h3-5H,2H2,1H3 |
InChI Key |
CKVRFRMVDHYVHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(Ethoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13058319.png)
![5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B13058332.png)
![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13058333.png)
![6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13058341.png)


![3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B13058362.png)

![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate](/img/structure/B13058376.png)

![7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B13058382.png)

